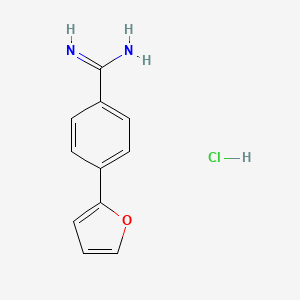
4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals. This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield furan derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the development of new antibacterial agents.
Industry: It may be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride include other furan derivatives, such as:
- 2-Furoic acid
- 5-Hydroxymethylfurfural
- Nitrofurantoin analogues
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the furan ring and the benzene-1-carboximidamide group. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-(furan-2-yl)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10N2O.ClH/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10;/h1-7H,(H3,12,13);1H |
InChI Key |
IOOQALRCUYGCDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















